
4-Dimethylphosphorylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylphosphorylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H10ClO3PS. It has a molecular weight of 252.66 . The compound is also known by its IUPAC name, 4-(dimethylphosphoryl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Dimethylphosphorylbenzenesulfonyl chloride is 1S/C8H10ClO3PS/c1-13(2,10)7-3-5-8(6-4-7)14(9,11)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Chemical Reactions Analysis
As a sulfonyl chloride, 4-Dimethylphosphorylbenzenesulfonyl chloride is expected to be highly reactive. Sulfonyl chlorides are known to react vigorously with water, producing hydrochloric acid (HCl), a corrosive and irritant substance .Physical And Chemical Properties Analysis
4-Dimethylphosphorylbenzenesulfonyl chloride has a molecular weight of 252.66 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Hydrolysis and Reactivity
The study by Cevasco, Piątek, and Thea (2011) highlights an unusual case where the reactivity of 4-aminobenzenesulfonyl chloride and its N,N-dimethyaminobenzenesulfonyl counterpart remains constant across a wide pH range, suggesting a dissociative reaction mechanism that involves nucleophilic assistance by solvent molecules. This finding indicates the potential for 4-dimethylphosphorylbenzenesulfonyl chloride in hydrolysis reactions where pH stability is crucial (Cevasco, Piątek, & Thea, 2011).
Synthesis and Biological Screening
Aziz‐ur‐Rehman et al. (2014) synthesized and biologically evaluated N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, showcasing the role of 4-dimethylphosphorylbenzenesulfonyl chloride in the synthesis of compounds with potential biological activities. These compounds exhibited moderate to good antibacterial and enzyme inhibition effects, suggesting their usefulness in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).
Structural and Kinetic Investigations
Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) synthesized two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a comprehensive study on their crystal structure, molecular-electronic configuration, and kinetic behavior in substitution reactions. This research not only adds to the understanding of the structural properties of such compounds but also provides insights into their reactivity and potential applications in organic synthesis (Rublova et al., 2017).
Computational Study for New Sulfonamide Molecules
Murthy et al. (2018) derived a new compound from 4-dimethylphosphorylbenzenesulfonyl chloride, emphasizing the compound's structural characterization and computational analysis. This study highlights the application of 4-dimethylphosphorylbenzenesulfonyl chloride in synthesizing new molecules with potential pharmacological properties, showcasing its importance in drug design and development (Murthy et al., 2018).
Safety And Hazards
Sulfonyl chlorides, including 4-Dimethylphosphorylbenzenesulfonyl chloride, are known to be highly reactive and corrosive. They react vigorously with water, producing hydrochloric acid (HCl), a corrosive and irritant substance . Therefore, they should be handled with care, preferably in a well-ventilated area, and direct contact should be avoided .
Propiedades
IUPAC Name |
4-dimethylphosphorylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-3-5-8(6-4-7)14(9,11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWWVXLRRMCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylphosphorylbenzenesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
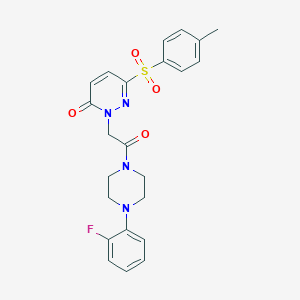
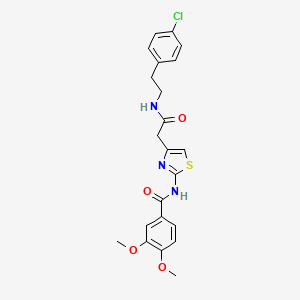
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
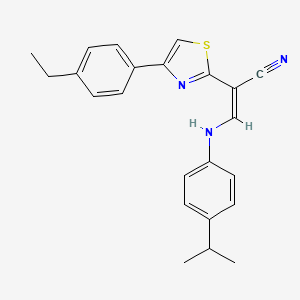
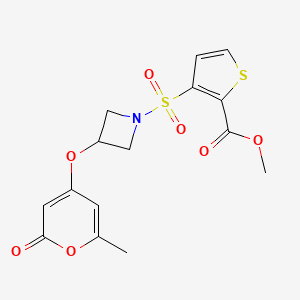
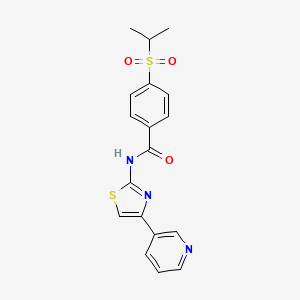
![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2985242.png)
![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
![Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2985246.png)